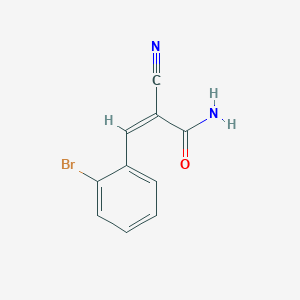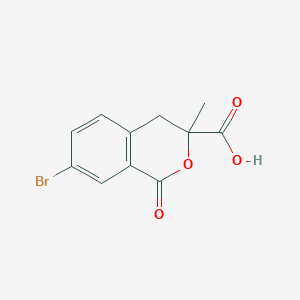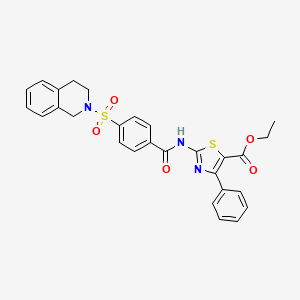![molecular formula C21H18ClN3O2 B2562204 1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-64-2](/img/structure/B2562204.png)
1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties. For instance, paper discusses derivatives of 5-oxopyrrolidine-3-carboxylic acid with a chloro and hydroxyphenyl group, which shares some structural similarities with the target compound. These derivatives have been found to possess antioxidant activity, which could suggest potential biological relevance for the compound .
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents to a core structure, which can significantly alter the compound's properties. For example, paper describes the synthesis of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with different substituents. This indicates that the synthesis of the target compound would likely involve multiple steps, including the attachment of the prop-2-yn-1-yl group to the benzo[d]imidazol moiety and the methoxy group to the phenyl ring.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using techniques such as X-ray diffraction analysis, as mentioned in paper . This method provides unambiguous structural information, which is crucial for understanding the compound's potential interactions and reactivity. The presence of the benzo[d]imidazol group in the target compound suggests a planar and rigid structure that could influence its binding to biological targets.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For instance, the prop-2-yn-1-yl group could undergo reactions typical of alkynes, such as cycloadditions or hydrogenation. The benzo[d]imidazol moiety might participate in coordination chemistry due to the presence of nitrogen atoms, as seen in the affinity of related compounds for benzodiazepine receptors discussed in papers and .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of chloro and methoxy groups suggests that the compound would have moderate polarity, influencing its solubility and potential interactions with solvents or biological molecules. The rigidity of the benzo[d]imidazol group could affect the compound's conformational stability and, consequently, its biological activity.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Material Application
A study demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share structural similarities with the specified chemical, showcasing their potential in creating luminescent materials with large Stokes' shifts and high quantum yields. These compounds, characterized by their remarkable optical properties, including absorption and fluorescence spectra with a Stokes' shift range of 90–166 nm, were dispersed in a thermosetting polyurethane resin to produce luminescent low-cost materials (Volpi et al., 2017).
Antioxidant Activity
Another research focused on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, related by structural motifs to the queried compound, evaluated for their antioxidant activity. Some synthesized compounds displayed potent antioxidant activity, surpassing even that of well-known antioxidants like ascorbic acid, suggesting their potential for developing new antioxidant agents (Tumosienė et al., 2019).
Antimicrobial Activity
Research into 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid led to the preparation of pyridine derivatives showing variable and modest antimicrobial activity against investigated bacterial and fungal strains. This suggests a potential pathway for the development of antimicrobial agents using structurally similar compounds as a base (Patel et al., 2011).
Synthetic Methodologies
Studies on synthetic methodologies have also been explored, such as the generation of structurally diverse libraries through alkylation and ring closure reactions starting from compounds with similar structural frameworks. These methodologies offer versatile approaches to synthesizing a wide array of heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications (Roman, 2013).
Photophysical Properties
Another notable study involved the synthesis of benzo[a]imidazo[5,1,2-cd]indolizines, showing that compounds related to the queried chemical exhibit significant photophysical properties. These compounds absorbed blue light and emitted in the yellow part of the spectrum, with large Stokes shifts observed in solution, highlighting their potential for applications in photophysical and photochemical research (Stasyuk et al., 2014).
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-3-10-24-17-7-5-4-6-16(17)23-21(24)14-11-20(26)25(13-14)18-12-15(22)8-9-19(18)27-2/h1,4-9,12,14H,10-11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDIWGQHUVUBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime](/img/structure/B2562122.png)

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)
![Ethyl 1-(2-(2-(cyclohexylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2562127.png)


![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)


![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)


